H-D-Lys(Boc)-NH2

Peptide Therapeutics Protease Resistance Chiral PNA

H-D-Lys(Boc)-NH2 (N6-(tert-Butoxycarbonyl)-D-lysine amide; CAS 96138-49-7) is a single-enantiomer, orthogonally protected D-lysine derivative of the formula C₁₁H₂₃N₃O₃ (MW 245.32 g/mol). Its molecular architecture features a free α-amino group, a C-terminal carboxamide, and a tert-butoxycarbonyl (Boc)-protected ε-amino side chain.

Molecular Formula C11H23N3O3
Molecular Weight 245.32 g/mol
CAS No. 96138-49-7
Cat. No. B3340945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Lys(Boc)-NH2
CAS96138-49-7
Molecular FormulaC11H23N3O3
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)N)N
InChIInChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-/m1/s1
InChIKeyMYJDOZLWSJZLJY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Lys(Boc)-NH2 (CAS 96138-49-7) – D-Configuration Lysine Amide Building Block for Chiral Peptide Synthesis


H-D-Lys(Boc)-NH2 (N6-(tert-Butoxycarbonyl)-D-lysine amide; CAS 96138-49-7) is a single-enantiomer, orthogonally protected D-lysine derivative of the formula C₁₁H₂₃N₃O₃ (MW 245.32 g/mol) [1]. Its molecular architecture features a free α-amino group, a C-terminal carboxamide, and a tert-butoxycarbonyl (Boc)-protected ε-amino side chain . This design renders it a key chiral synthon for incorporating D-lysine residues into peptide backbones via solid-phase or solution-phase coupling, where the Boc group permits acid-labile orthogonal deprotection .

Why H-D-Lys(Boc)-NH2 Cannot Be Simply Replaced by Generic Lysine Derivatives


The stereochemistry of the α-carbon (R-configuration) distinguishes H-D-Lys(Boc)-NH2 from its L-enantiomer and from racemic or unprotected lysine analogs. Substitution with H-Lys(Boc)-NH2 produces peptides of inverted helicity and distinct protease susceptibility, as D-amino acid incorporation is a validated strategy for conferring proteolytic resistance [1]. The free-base C-terminal amide form, unlike the hydrochloride salt or acid variants, eliminates the need for counter-ion management and avoids unintended carboxylate reactivity during coupling, directly impacting synthetic yield and purity .

Quantitative Procurement Evidence for H-D-Lys(Boc)-NH2


D-Configuration Imparts Proteolytic Stability Relative to L-Lysine Peptides

Incorporation of D-lysine residues into peptide backbones fundamentally alters chiral recognition by proteases. While no direct head-to-head kinetic data for H-D-Lys(Boc)-NH2-derived peptides exist, class-level inference from systematic backbone-modification studies demonstrates that D-amino acid substitution can reduce proteolytic degradation rates by several orders of magnitude [1]. In one comparative study, a D-lysine-containing peptide exhibited >1000-fold slower hydrolysis by leucine aminopeptidase relative to the L-lysine analog [2]. The therapeutic relevance is underscored by the use of D-Lys-containing peptides in FDA/EMA-approved drugs such as degarelix (Firmagon®), where the D-configuration is essential for sustained in vivo antagonism [3].

Peptide Therapeutics Protease Resistance Chiral PNA

Enantiomeric Purity Benchmark: L-Form HCl Salt Specifies ≤0.5% D-Enantiomer; D-Form Expected to Meet Symmetry Equivalent Standard

The L-enantiomer hydrochloride salt (H-Lys(Boc)-NH₂·HCl, CAS 112803-72-2) is commercially specified with HPLC enantiomeric purity of ≤0.5% D-isomer [1]. The free-base D-form (CAS 96138-49-7) is analytically expected to meet a symmetry-equivalent standard (≤0.5% L-isomer) when sourced from quality-controlled vendors, ensuring that peptides synthesized with it maintain the intended D-configuration without contamination from the L-epimer .

Chiral Purity Enantiomeric Excess Peptide Synthesis

Room-Temperature Storage of Free-Base D-Form vs. Cold-Chain Requirement for L-Form HCl Salt

H-D-Lys(Boc)-NH2 (free base) is specified for long-term storage at room temperature . In contrast, H-Lys(Boc)-NH₂·HCl (CAS 112803-72-2) requires storage at -20°C [1]. This distinction eliminates cold-chain logistics for the D-form, reducing shipping complexity and storage energy costs in multi-gram procurement scenarios.

Storage Stability Logistics Peptide Building Blocks

Cost-Per-Gram Advantage of D-Form Free Base Over L-Form Hydrochloride Salt

The D-enantiomer free base (CAS 96138-49-7) is priced at approximately €65/g (1g scale), while the L-enantiomer hydrochloride salt (CAS 112803-72-2) ranges from €83/g to €129/g (1g scale) from comparable European suppliers . Accounting for molecular weight differences (free base MW 245.32 vs. HCl salt MW 281.78), the cost-per-mole for the D-form is approximately €15.9/mmol, versus €23.4–€36.3/mmol for the L-form HCl salt—a 32–56% molar cost disadvantage for the L-form .

Procurement Cost Peptide Synthesis Building Block Economics

Optimal Procurement Scenarios for H-D-Lys(Boc)-NH2 Based on Quantitative Evidence


Synthesis of Protease-Resistant Therapeutic Peptide Leads

When designing peptide drug candidates requiring extended plasma half-life, H-D-Lys(Boc)-NH2 provides the D-configured lysine residue that class-level evidence shows can reduce proteolytic degradation by >1000-fold compared to L-lysine [1]. This is particularly relevant for peptide hormones and receptor antagonists where D-amino acid incorporation is a proven medicinal chemistry strategy, as exemplified by degarelix [2].

Chiral Peptide Nucleic Acid (PNA) Synthesis Requiring Defined Helicity

D-Lysine-based PNA monomers produce right-handed helices, whereas L-lysine PNA yields left-handed helices [1]. H-D-Lys(Boc)-NH2 serves as the key intermediate for installing the D-lysine chiral center that dictates PNA duplex handedness, a critical parameter for sequence-specific DNA/RNA binding applications.

Cost-Sensitive Multi-Gram Peptide Fragment Synthesis with Simplified Logistics

At the procurement scale of 5 g, H-D-Lys(Boc)-NH2 (€145) offers significant cost savings over H-Lys(Boc)-NH₂·HCl (€243–€493) while eliminating cold-chain shipping requirements [1][2]. This combination of lower molar cost and room-temperature storage makes the D-form free base the economical choice for CROs and peptide manufacturers synthesizing D-Lys-containing fragments at multi-gram scale.

Orthogonal Boc-SPPS Where Counter-Ion-Free Amide Is Preferred

In Boc-strategy solid-phase peptide synthesis (SPPS), the C-terminal carboxamide of H-D-Lys(Boc)-NH2 eliminates the need for carboxylate activation or protection, unlike acid-form lysine derivatives (e.g., H-D-Lys(Boc)-OH) [1]. The absence of hydrochloride counter-ion further simplifies coupling stoichiometry and avoids potential chloride interference in sensitive catalytic steps [2].

Quote Request

Request a Quote for H-D-Lys(Boc)-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.